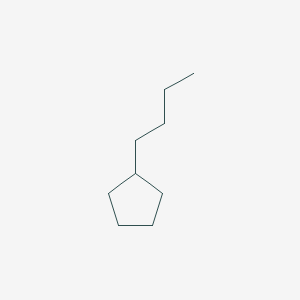

Butylcyclopentane

Description

Properties

IUPAC Name |

butylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-2-3-6-9-7-4-5-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGHKONXGGSVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174351 | |

| Record name | Butylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-95-1 | |

| Record name | Butylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E6J1J5JP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butylcyclopentane fundamental properties and characteristics

An In-depth Technical Guide to the Fundamental Properties and Characteristics of Butylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectral data, safety information, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a cycloalkane with a butyl group attached to a cyclopentane (B165970) ring.[1] It is a colorless liquid at room temperature and is largely non-polar, which dictates its solubility characteristics.[1] It is miscible with many organic solvents such as hexane, diethyl ether, and toluene, but has very low solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [2][3][4][5] |

| Molecular Weight | 126.24 g/mol | [2][3][4] |

| CAS Number | 2040-95-1 | [2][3][4][5] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | n-Butylcyclopentane | [2][3][5] |

| Appearance | Colorless liquid | [1] |

| Density | 0.784 g/mL | [4] |

| Boiling Point | 156 °C | [4] |

| Melting Point | -108 °C | [4] |

| Solubility in Water | Insoluble (2.3E-3 g/L at 25°C) | [6] |

| Refractive Index | 1.436 |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons on the cyclopentane ring and the butyl chain.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the vibrational frequencies of C-H bonds in the alkane structure. The spectra are typically acquired from a neat liquid sample placed between salt plates (e.g., NaCl or KBr).[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique used. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with other fragment ions.[6]

Table 2: Summary of Spectral Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to protons on the cyclopentane ring and the butyl side chain. |

| ¹³C NMR | Resonances for the nine carbon atoms in their distinct chemical environments. |

| IR Spectroscopy | C-H stretching and bending vibrations characteristic of alkanes. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 126, and characteristic fragmentation patterns. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined by distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

Place a sample of this compound in the distillation flask along with a few boiling chips.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Measurement of Refractive Index

The refractive index can be measured using an Abbe refractometer.[7]

Apparatus:

-

Abbe refractometer

-

Dropper

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Clean the prism surfaces of the refractometer with ethanol or acetone and allow them to dry.[8]

-

Place a few drops of this compound onto the lower prism.[8]

-

Close the prisms and allow the sample to spread evenly.

-

Adjust the light source and the focus to get a sharp line dividing the light and dark fields in the eyepiece.

-

Rotate the knob to bring the dividing line to the center of the crosshairs.

-

Read the refractive index from the scale.

Spectroscopic Analysis

3.3.1. NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

3.3.2. IR Spectroscopy

Sample Preparation:

-

Place a drop of neat this compound between two salt plates (e.g., NaCl).

-

Mount the plates in the spectrometer.

Data Acquisition:

-

Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

3.3.3. Mass Spectrometry

Sample Introduction:

-

Introduce a volatile sample of this compound into the mass spectrometer, often via a gas chromatograph (GC-MS).

Data Acquisition:

-

Obtain the mass spectrum using an appropriate ionization method, such as electron ionization (EI).

Synthesis of this compound

This compound can be synthesized via several methods, including the Friedel-Crafts alkylation of cyclopentane and the hydrogenation of butylcyclopentene.

3.4.1. Friedel-Crafts Alkylation of Cyclopentane

This method involves the reaction of cyclopentane with a butyl halide in the presence of a Lewis acid catalyst.[9]

Materials:

-

Cyclopentane

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve cyclopentane in anhydrous diethyl ether.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add 1-chlorobutane dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Quench the reaction by slowly adding water.

-

Separate the organic layer and wash it with aqueous sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain this compound.

3.4.2. Hydrogenation of Butylcyclopentene

This method involves the catalytic hydrogenation of butylcyclopentene.

Materials:

-

Butylcyclopentene

-

Palladium on carbon (Pd/C) catalyst

-

Ethanol or other suitable solvent

-

Hydrogen gas

Procedure:

-

In a hydrogenation apparatus, dissolve butylcyclopentene in ethanol.

-

Add a catalytic amount of Pd/C.

-

Flush the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere until the reaction is complete (as monitored by GC or TLC).

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent by rotary evaporation to yield this compound.

Visualizations

Experimental Workflow for Synthesis

Caption: General Experimental Workflow for this compound Synthesis

Characterization Logic

Caption: Logical Flow for Characterization of this compound

Safety Information

This compound is a flammable liquid and vapor.[2][6] Appropriate safety precautions should be taken when handling this chemical.

Table 3: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

|

| Warning | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local regulations. |

Data sourced from PubChem and other safety data sheets.[2][6]

This guide provides a solid foundation for understanding the core properties and characteristics of this compound. For more detailed information, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

- 1. Cyclopentane, butyl- [webbook.nist.gov]

- 2. This compound | High Purity Reagent | For Research [benchchem.com]

- 3. This compound | C9H18 | CID 16269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-butylcyclopentane [stenutz.eu]

- 5. Cyclopentane, butyl- [webbook.nist.gov]

- 6. Solved 15.2 Mass spectra of this compound and | Chegg.com [chegg.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. scribd.com [scribd.com]

- 9. mt.com [mt.com]

Structural Elucidation of n-Butylcyclopentane and tert-Butylcyclopentane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural differences between n-butylcyclopentane and tert-butylcyclopentane. By examining their conformational isomers, spectroscopic signatures, and thermodynamic stability, this document aims to equip researchers with a thorough understanding of how the seemingly subtle variation in the butyl substituent's connectivity profoundly impacts the molecule's three-dimensional structure and properties. This guide includes a comparative summary of quantitative data, detailed experimental protocols for characterization, and visualizations of key structural concepts.

Introduction

n-Butylcyclopentane and tert-butylcyclopentane, both isomers with the chemical formula C₉H₁₈, serve as fundamental scaffolds in medicinal chemistry and materials science. The linear n-butyl group and the sterically demanding tert-butyl group impart distinct conformational preferences upon the flexible cyclopentane (B165970) ring. Understanding these structural nuances is critical for predicting molecular interactions, designing targeted syntheses, and interpreting analytical data.

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). The energy barrier between these conformers is low, allowing for rapid interconversion at room temperature through a process known as pseudorotation. The presence of a substituent, particularly a bulky one, influences the energy landscape of this pseudorotation, favoring conformations that minimize steric strain.

Structural and Conformational Analysis

The primary structural difference between n-butylcyclopentane and tert-butylcyclopentane lies in the steric bulk of the butyl isomer and its influence on the cyclopentane ring's conformation.

n-Butylcyclopentane: The flexible n-butyl group can orient itself to minimize steric interactions with the cyclopentane ring. It can adopt a pseudo-equatorial position in both the envelope and half-chair conformations, leading to a relatively low conformational strain.

tert-Butylcyclopentane: The bulky tert-butyl group imposes significant steric hindrance. To alleviate this, the cyclopentane ring will preferentially adopt a conformation where the tert-butyl group is in a pseudo-equatorial position. Any conformation that forces the tert-butyl group into a more pseudo-axial position would be energetically unfavorable due to significant 1,3-diaxial-like interactions.

| Parameter | n-Butylcyclopentane (pseudo-equatorial) | tert-Butylcyclopentane (pseudo-equatorial) |

| C-C Bond Length (ring avg.) | ~1.54 Å | ~1.54 Å |

| C-C Bond Length (substituent) | ~1.53 Å | ~1.55 Å |

| C-C-C Bond Angle (ring avg.) | ~104-106° | ~104-106° |

Note: These values are representative and can vary slightly depending on the computational method used.

Spectroscopic Analysis

Spectroscopic techniques are essential for distinguishing between n-butylcyclopentane and tert-butylcyclopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are distinct. n-Butylcyclopentane exhibits a more complex spectrum with overlapping multiplets for the cyclopentyl and n-butyl protons. In contrast, tert-butylcyclopentane shows a prominent singlet for the nine equivalent protons of the tert-butyl group, a key identifying feature.

¹³C NMR: The carbon NMR spectra also provide clear differentiation. The tert-butyl group in tert-butylcyclopentane gives rise to a characteristic quaternary carbon signal and a single signal for the three equivalent methyl carbons.

Table of Approximate ¹³C NMR Chemical Shifts (ppm):

| Carbon Position | n-Butylcyclopentane | tert-Butylcyclopentane |

| Cyclopentane C1 | ~45 | ~50 |

| Cyclopentane C2, C5 | ~26 | ~27 |

| Cyclopentane C3, C4 | ~33 | ~26 |

| Butyl C1' | ~34 | - |

| Butyl C2' | ~29 | - |

| Butyl C3' | ~23 | - |

| Butyl C4' | ~14 | - |

| tert-Butyl Quaternary C | - | ~32 |

| tert-Butyl Methyl C | - | ~28 |

Mass Spectrometry (MS)

Mass spectrometry provides a definitive method for distinguishing between the two isomers based on their fragmentation patterns. The molecular ion peak for both compounds will be at m/z 126. However, the base peaks and other significant fragments will differ due to the different stabilities of the carbocations formed upon fragmentation.

-

n-Butylcyclopentane: The mass spectrum of n-butylcyclopentane typically shows a significant peak at m/z 83, corresponding to the loss of a propyl radical (CH₂CH₂CH₃). Other prominent peaks are observed at m/z 69, 55, and 41.

-

tert-Butylcyclopentane: The fragmentation of tert-butylcyclopentane is dominated by the formation of the stable tert-butyl cation, resulting in a base peak at m/z 57. A significant peak at m/z 111, corresponding to the loss of a methyl group, is also observed.

Table of Key Mass Spectral Fragments (m/z):

| Isomer | Molecular Ion (M⁺) | Base Peak | Other Significant Peaks |

| n-Butylcyclopentane | 126 | 83 | 97, 69, 55, 41 |

| tert-Butylcyclopentane | 126 | 57 | 111, 69, 41 |

Experimental Protocols

Synthesis of n-Butylcyclopentane

A plausible synthetic route to n-butylcyclopentane is the reaction of a butyl Grignard reagent with cyclopentanone (B42830), followed by dehydration and hydrogenation.

Workflow:

Synthesis of n-Butylcyclopentane.

Protocol:

-

Grignard Reaction: To a solution of n-butylmagnesium bromide in diethyl ether, slowly add cyclopentanone at 0 °C. Stir for 1 hour at room temperature.

-

Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(n-butyl)cyclopentanol.

-

Dehydration: Heat the crude alcohol with a catalytic amount of sulfuric acid and distill the resulting alkene.

-

Hydrogenation: Dissolve the 1-(n-butyl)cyclopentene in ethanol (B145695) and hydrogenate over a palladium on carbon catalyst at atmospheric pressure.

-

Final Purification: Filter the catalyst and remove the solvent to yield n-butylcyclopentane. Purify further by distillation if necessary.

Synthesis of tert-Butylcyclopentane

A common method for the synthesis of tert-butylcyclopentane is the Friedel-Crafts alkylation of cyclopentene (B43876) with a tert-butyl source, followed by hydrogenation.

Workflow:

Synthesis of tert-Butylcyclopentane.

Protocol:

-

Friedel-Crafts Alkylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add cyclopentene followed by the dropwise addition of tert-butyl chloride at low temperature.

-

Workup: After the reaction is complete, pour the mixture over ice and extract with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 1-tert-butylcyclopentene.

-

Hydrogenation: Hydrogenate the crude alkene as described for the n-butyl analog.

-

Final Purification: Purify the final product by distillation.

Thermodynamic Stability

The thermodynamic stability of the two isomers is influenced by the steric strain within the molecule. Due to the greater steric hindrance of the tert-butyl group, tert-butylcyclopentane is expected to have a slightly higher heat of formation than n-butylcyclopentane, indicating it is thermodynamically less stable. This is a general trend observed in branched vs. linear alkanes.

Conclusion

The structural disparity between n-butylcyclopentane and tert-butylcyclopentane, originating from the connectivity of the butyl group, manifests in distinct conformational preferences and spectroscopic properties. The bulky tert-butyl group restricts the conformational flexibility of the cyclopentane ring and leads to a characteristic fragmentation pattern in mass spectrometry and a simple singlet in ¹H NMR spectroscopy. In contrast, the n-butyl group allows for greater conformational freedom and results in more complex spectroscopic data. These differences are crucial for researchers in identifying these isomers and in understanding their behavior in chemical and biological systems.

Visualization of Structural Differences

The following diagram illustrates the fundamental structural difference between the two isomers.

An In-depth Technical Guide to the Synthesis of Novel Butylcyclopentane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic pathways to novel butylcyclopentane derivatives, a class of compounds of growing interest in medicinal chemistry and materials science. The unique combination of a flexible butyl chain and a conformationally restricted cyclopentane (B165970) ring offers a versatile scaffold for the development of new chemical entities with tailored properties. This document details key synthetic strategies, provides explicit experimental protocols, and presents quantitative data to facilitate the design and execution of synthetic routes to diverse this compound analogs.

Core Synthetic Strategies

The construction of novel this compound derivatives can be broadly categorized into two main approaches:

-

Direct Introduction of the Butyl Group: This involves the alkylation of a pre-existing cyclopentane ring or a cyclopentane precursor.

-

Stepwise Functionalization: This strategy focuses on the initial synthesis of a functionalized cyclopentane, which is then elaborated to introduce the butyl group and other desired functionalities.

This guide will explore key reactions within these strategies, including Friedel-Crafts acylation followed by reduction, Grignard reactions, and reductive amination.

Synthesis of this compound Precursors

A common and efficient route to incorporating a butyl group onto a cyclopentane ring is through the Friedel-Crafts acylation of cyclopentane with valeryl chloride (a five-carbon acyl chloride), followed by reduction of the resulting ketone.

Pathway 1: Friedel-Crafts Acylation and Clemmensen/Wolff-Kishner Reduction

This two-step sequence provides a classic and reliable method for the synthesis of n-butylcyclopentane. The initial Friedel-Crafts acylation introduces a pentanoyl group onto the cyclopentane ring, which is subsequently reduced to a butyl group.

Caption: Synthesis of 1-butylcyclopentanol from cyclopentanone (B42830).

Experimental Protocol: Synthesis of 1-Butylcyclopentanol [1][2][3]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Prepare a solution of 1-bromobutane (B133212) (1.1 eq.) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 1-butylcyclopentanol by vacuum distillation.

| Reactant | Product | Typical Yield | Reference |

| Cyclopentanone, Butylmagnesium bromide | 1-Butylcyclopentanol | 70-85% | [1][3] |

Pathway 3: Synthesis of N-Butylcyclopentanamine via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines. The reaction of cyclopentanone with n-butylamine in the presence of a reducing agent provides N-butylcyclopentanamine.

Diagram of the Reductive Amination Pathway

Caption: Synthesis of N-butylcyclopentanamine hydrochloride.

Experimental Protocol: Synthesis of N-Butylcyclopentanamine Hydrochloride [4]

-

Imine Formation: To a solution of cyclopentanone (1.0 eq.) in dichloromethane, add n-butylamine (1.1 eq.) at room temperature. Stir the mixture for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (B8407120) (1.2 eq.) in one portion to the reaction mixture. Stir at room temperature for 12-18 hours.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Salt Formation: Filter and concentrate the organic solution. Dissolve the crude amine in diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring.

-

Isolation: Collect the precipitated N-butylcyclopentanamine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

| Starting Material | Product | Yield | Reference |

| Cyclopentanone, n-Butylamine | N-Butylcyclopentanamine Hydrochloride | High | [4] |

Pathway 4: Synthesis of Butylcyclopentanoic Acid

A butylcyclopentanoic acid derivative can be synthesized from a suitable cyclopentanone precursor. For example, reaction of a Grignard reagent derived from a protected bromo-ester with cyclopentanone, followed by deprotection and oxidation, can yield the desired carboxylic acid. A more direct, though less common, approach might involve the carboxylation of a butylcyclopentyl Grignard reagent.

Experimental Protocol: Synthesis of (1-Butylcyclopentyl)methanol and subsequent oxidation (A plausible route)

-

Grignard Reaction: Prepare butylmagnesium bromide as described in Pathway 2. React it with cyclopentanecarbaldehyde (B151901) (prepared by oxidation of cyclopentylmethanol) to yield (1-butylcyclopentyl)methanol.

-

Oxidation: Dissolve (1-butylcyclopentyl)methanol in a suitable solvent like acetone. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with isopropanol. Remove the solvent under reduced pressure and extract the product into diethyl ether.

-

Purification: Wash the ether solution with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude butylcyclopentanoic acid can be purified by crystallization or column chromatography.

Summary of Spectroscopic Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| n-Butylcyclopentane | ~0.9 (t, 3H, CH₃), ~1.3 (m, 8H, CH₂), ~1.7 (m, 5H, cyclopentyl CH) | ~14.2 (CH₃), ~23.1, ~25.9, ~33.4, ~36.2, ~46.1 (CH₂) | ~2950, 2870 (C-H stretch), 1450 (C-H bend) | 126 (M+), 83, 69, 55, 41 [5][6] |

| 1-Butylcyclopentanol | ~0.9 (t, 3H, CH₃), ~1.2-1.8 (m, 14H, CH₂, cyclopentyl CH), ~3.4 (s, 1H, OH) | ~14.1 (CH₃), ~23.2, ~26.0, ~23.8, ~37.9, ~40.2 (CH₂), ~83.0 (C-OH) | ~3400 (br, O-H), ~2950, 2870 (C-H) | 142 (M+), 124, 99, 85, 57 [7] |

| N-Butylcyclopentanamine | ~0.9 (t, 3H, CH₃), ~1.2-1.9 (m, 14H, CH₂, cyclopentyl CH), ~2.5 (t, 2H, N-CH₂), ~2.9 (m, 1H, N-CH) | (Predicted) ~14.0 (CH₃), ~20.6, ~24.1, ~32.4, ~33.5, ~50.2, ~60.1 | ~3300 (N-H), ~2950, 2870 (C-H) | (Predicted) 141 (M+), 112, 98, 84, 70 |

Note: Predicted spectroscopic data is based on analogous structures and may vary. [8] This guide provides a foundational understanding of the synthesis of novel this compound derivatives. The provided protocols are intended as a starting point and may require optimization for specific substrates and scales. Researchers are encouraged to consult the primary literature for more detailed procedures and safety information.

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H18 | CID 16269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopentane, butyl- [webbook.nist.gov]

- 7. 1-Butylcyclopentanol | C9H18O | CID 137019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Introduction to the Molecular Structure of Butylcyclopentane

An In-depth Technical Guide to the Theoretical Models of Butylcyclopentane Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Understanding the three-dimensional structure of n-butylcyclopentane is crucial for predicting its physicochemical properties, reactivity, and interactions in various chemical and biological systems. The molecule consists of a five-membered cyclopentane (B165970) ring and a flexible n-butyl side chain. The non-planar nature of the cyclopentane ring and the rotational freedom of the butyl group lead to a complex conformational landscape.

The cyclopentane ring is known to adopt non-planar conformations to alleviate torsional strain that would be present in a planar structure. The two most common conformations are the "envelope" and "half-chair" (or "twist") forms. The presence of the n-butyl substituent further complicates this landscape, as different orientations of the butyl chain relative to the ring result in multiple conformers with varying energies.

Theoretical Modeling of n-Butylcyclopentane

Computational chemistry provides powerful tools to investigate the molecular structure and energetics of this compound. The primary methods employed are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), which offer a balance between accuracy and computational cost.

Computational Methodologies

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density. A variety of functionals, such as B3LYP and M06-2X, are commonly used in conjunction with basis sets like 6-311+G(d,p) to provide accurate geometries and relative energies of different conformers. Dispersion corrections (e.g., DFT-D3) are often included to better account for non-covalent interactions, which are important in determining the conformational preferences of flexible molecules like this compound.

Møller-Plesset Perturbation Theory (MP2): MP2 is an ab initio method that improves upon the Hartree-Fock approximation by including electron correlation effects. It is generally more computationally expensive than DFT but can provide more accurate results for systems where DFT functionals may be inadequate. Similar to DFT, a suitable basis set, such as aug-cc-pVTZ, is chosen to ensure the accuracy of the calculations.

A general workflow for the computational analysis of n-butylcyclopentane is as follows:

Figure 1: A generalized workflow for the computational determination of this compound's molecular structure and conformational energies.

Conformational Analysis

The conformational analysis of n-butylcyclopentane involves identifying all stable isomers arising from the puckering of the cyclopentane ring and the rotation around the single bonds of the butyl side chain. The cyclopentane ring can exist in envelope (C\textsubscript{s} symmetry) and half-chair (C\textsubscript{2} symmetry) conformations. For each of these ring puckers, the butyl group can adopt different orientations (e.g., equatorial vs. axial-like) and internal rotations (anti vs. gauche).

Figure 2: A diagram illustrating the combination of ring puckering, side-chain rotation, and substituent position that gives rise to the various conformers of this compound.

Predicted Molecular Parameters

While specific published data for n-butylcyclopentane is scarce, the following tables present representative theoretical values for bond lengths, bond angles, and relative conformational energies based on typical results for similar alkylcyclopentanes calculated at the B3LYP/6-31G(d) level of theory.

Table 1: Representative Theoretical Geometric Parameters for the Most Stable Conformer of n-Butylcyclopentane

| Parameter | Value (Angstrom or Degrees) |

| Bond Lengths (Å) | |

| C\textsubscript{ring}-C\textsubscript{ring} | 1.54 - 1.55 |

| C\textsubscript{ring}-C\textsubscript{butyl} | 1.54 |

| C\textsubscript{butyl}-C\textsubscript{butyl} | 1.53 - 1.54 |

| C-H | 1.09 - 1.10 |

| Bond Angles (°) | |

| C-C-C (in ring) | 102 - 106 |

| C-C-C (butyl chain) | 112 - 114 |

| H-C-H | 107 - 109 |

Table 2: Representative Relative Energies of n-Butylcyclopentane Conformers

| Conformer | Ring Pucker | Butyl Position | Relative Energy (kcal/mol) |

| 1 | Envelope | Equatorial-like | 0.00 |

| 2 | Half-Chair | Equatorial-like | 0.25 |

| 3 | Envelope | Axial-like | 1.50 |

| 4 | Half-Chair | Axial-like | 1.80 |

Note: These are illustrative values and the actual energies will depend on the specific level of theory and basis set used.

Experimental Determination of Molecular Structure

Experimental methods provide crucial validation for theoretical models. Gas Electron Diffraction (GED) and Microwave Spectroscopy are powerful techniques for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.

Gas Electron Diffraction (GED)

Protocol:

-

Sample Preparation: A gaseous sample of n-butylcyclopentane is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.

-

Structure Refinement: The experimental data is fitted to a theoretical model of the molecular structure to determine bond lengths, bond angles, and dihedral angles.

Microwave Spectroscopy

Protocol:

-

Sample Introduction: A gaseous sample of n-butylcyclopentane is introduced into a microwave spectrometer.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum: The absorption of microwaves by the sample is measured as a function of frequency, resulting in a rotational spectrum.

-

Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes for the different conformers present in the gas phase.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for each conformer are determined.

-

Structure Determination: The rotational constants are related to the moments of inertia of the molecule, from which the precise atomic coordinates and thus the molecular structure can be derived. Isotopic substitution studies are often employed to aid in the structure determination.

Table 3: Representative Experimental Parameters for n-Butylcyclopentane

| Method | Parameter | Representative Value |

| GED | r\textsubscript{g}(C-C) (average) | 1.54 Å |

| ∠(C-C-C) (average) | 104° (ring), 113° (chain) | |

| Microwave | Rotational Constant A | ~2500 MHz |

| Rotational Constant B | ~1500 MHz | |

| Rotational Constant C | ~1200 MHz |

Note: These are estimated values based on molecules of similar size and shape.

Conclusion

Initial Investigations into the Biological Activity of Butylcyclopentane and Substituted Cyclopentane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the biological activity of compounds featuring a cyclopentane (B165970) core, with a specific focus on substituted derivatives that have shown promise in various therapeutic areas. While butylcyclopentane itself is a simple hydrocarbon primarily used as a solvent with limited intrinsic biological activity, the cyclopentane scaffold is a privileged structure in medicinal chemistry. Its conformational flexibility and the capacity for stereochemically diverse substitutions make it a valuable starting point for the design of novel therapeutics. This document summarizes key findings on the anticancer, antibacterial, and antiviral activities of substituted cyclopentane compounds, presents detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows.

The Cyclopentane Scaffold in Drug Discovery

The five-membered carbocyclic ring of cyclopentane is a recurring motif in a multitude of biologically significant molecules, including prostaglandins, steroids, and various natural products.[1] Recent advancements in synthetic chemistry have enabled the efficient and stereoselective construction of complex cyclopentanoid structures, leading to a renewed interest in their therapeutic potential.[2] This has resulted in the discovery of substituted cyclopentane derivatives with potent and selective biological activities.

Biological Activities of Substituted Cyclopentane Compounds

Initial investigations have revealed that the functionalization of the cyclopentane ring is crucial for eliciting biological responses. Various derivatives have demonstrated significant activity in preclinical studies, positioning the cyclopentane core as a versatile scaffold for the development of new drugs.

Anticancer Activity

Several classes of substituted cyclopentane compounds have been investigated for their potential as anticancer agents. These compounds often exert their effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.

-

Cyclopentane-Linked Alkyl Phosphocholines: These compounds have been synthesized and evaluated as potential anticancer agents that act by inhibiting the Akt signaling pathway, which is a critical regulator of cell survival.[3]

-

Cyclopentane-Fused Anthraquinones: As novel analogs of anthracyclines, these derivatives have shown significant antiproliferative activity against various tumor cell lines. Their mechanism of action involves interaction with DNA and topoisomerase 1.[4]

-

Cyclopentenones: The cyclopentenone moiety, an α,β-unsaturated ketone derivative of cyclopentane, has been identified as a key pharmacophore in compounds with anticancer properties, such as certain prostaglandins. The model compound cyclopent-2-en-1-one (2CP) has been shown to be cytotoxic and pro-apoptotic in melanoma cells.[5]

Table 1: Anticancer Activity of Selected Substituted Cyclopentane Compounds

| Compound Class/Derivative | Target/Mechanism | Cell Line(s) | Activity (IC50/EC50) | Reference |

| Cyclopentane-Linked Alkyl Phosphocholine (Compound 6d) | Akt Phosphorylation Inhibition | A549, MCF-7, KATO-III | 3.6 µM (for Akt phosphorylation) | [3] |

| Cyclopentenone (2CP) | Induction of Apoptosis | Melanoma cells | Sub-micromolar range | [5] |

| Cyclopenta[b]quinoline-1,8-dione derivative (6h) | Cytotoxicity | Raji, HeLa | IC30: 8.2 µM (Raji), 24.4 µM (HeLa) | [6] |

Antibacterial Activity

The development of new antibiotics is a critical area of research, and cyclopentane-based compounds have emerged as promising candidates.

-

Cyclopentane-Based Muraymycin Analogs: These compounds have been synthesized to target MraY, an essential enzyme in bacterial peptidoglycan biosynthesis. By inhibiting this enzyme, they disrupt the formation of the bacterial cell wall, leading to cell death.[7]

Table 2: Antibacterial Activity of a Cyclopentane-Based Muraymycin Analog

| Compound Derivative | Target | Bacterial Strain | Activity (MIC) | Reference |

| Analog 20 (JH-MR-23) | MraY | Staphylococcus aureus (SA113) | 54 ± 6.8 µg/mL | [7] |

Antiviral Activity

The cyclopentane ring is a core structural element in several successful antiviral drugs. Its ability to mimic the structure of natural substrates allows for the potent and selective inhibition of viral enzymes.

-

Cyclopentane Neuraminidase Inhibitors: A series of cyclopentane derivatives have been developed as potent and selective inhibitors of the influenza virus neuraminidase. This enzyme is crucial for the release of new virus particles from infected cells, and its inhibition prevents the spread of the virus.[8]

Table 3: Anti-Influenza Virus Activity of Cyclopentane Neuraminidase Inhibitors

| Virus Strain | Compound RWJ-270201 (EC50 in µM) | Compound BCX-1827 (EC50 in µM) | Compound BCX-1898 (EC50 in µM) | Compound BCX-1923 (EC50 in µM) | Reference |

| A/Texas/36/91 (H1N1) | 0.06 | 0.22 | 0.11 | 0.11 | [8] |

| A/Bayern/07/95 (H1N1) | 0.18 | 0.54 | 0.38 | 0.38 | [8] |

| A/Beijing/262/95 (H1N1) | 0.33 | 1.2 | 0.88 | 0.88 | [8] |

| A/PR/8/34 (H1N1) | 0.94 | 3.4 | 1.9 | 1.9 | [8] |

| A/NWS/33 (H1N1) | 19 | >100 | 50 | 50 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed in the initial investigation of the biological activity of novel this compound or other substituted cyclopentane compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (substituted cyclopentane derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the ability of a compound to inhibit the activity of a specific enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme of interest.

Materials:

-

Purified enzyme

-

Enzyme-specific substrate

-

Test compound (substituted cyclopentane derivative)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

Cofactors (if required by the enzyme)

-

96-well plate (UV-transparent or opaque, depending on the detection method)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations to be tested. Prepare solutions of the enzyme and substrate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer

-

Test compound at various concentrations

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

-

Reaction Monitoring: Immediately begin measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without the inhibitor. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following are Graphviz DOT scripts for generating such diagrams.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is a common target for anticancer drug development.

Caption: Simplified PI3K/Akt signaling pathway and a point of inhibition.

Conclusion

While this compound in its unfunctionalized form serves primarily as a chemical solvent, the substituted cyclopentane core represents a highly valuable scaffold in modern drug discovery. The initial investigations summarized in this guide highlight the significant potential of cyclopentane derivatives as anticancer, antibacterial, and antiviral agents. The provided experimental protocols offer a foundational framework for the biological evaluation of novel compounds based on this versatile carbocyclic ring. Further exploration of the structure-activity relationships of substituted butylcyclopentanes and other cyclopentane derivatives is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of cyclopentane-linked alkyl phosphocholines as potential anticancer agents that act by inhibiting Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Identification of Butylcyclopentane and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and differentiate butylcyclopentane and its primary isomers: n-butylcyclopentane, sec-butylcyclopentane, isothis compound, and tert-butylcyclopentane. Understanding the unique spectral fingerprints of these closely related non-polar compounds is crucial for their unambiguous identification in various applications, including fuel analysis, materials science, and as intermediates in organic synthesis. This guide details the characteristic features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data presented in a clear, comparative format.

Introduction to this compound Isomers

This compound (C₉H₁₈) exists as four structural isomers, each with a distinct arrangement of the butyl group attached to the cyclopentane (B165970) ring. These subtle structural variations lead to unique spectroscopic signatures that allow for their individual identification. The isomers are:

-

n-Butylcyclopentane: A straight-chain butyl group is attached to the cyclopentane ring.

-

sec-Butylcyclopentane: A secondary butyl group is attached to the cyclopentane ring.

-

Isothis compound: An isobutyl group is attached to the cyclopentane ring.

-

tert-Butylcyclopentane: A tertiary butyl group is attached to the cyclopentane ring.

The differentiation of these isomers is critical as their physical and chemical properties can vary, impacting their behavior in chemical reactions and their suitability for specific applications.

Spectroscopic Identification Techniques

The primary analytical methods for identifying and distinguishing between this compound isomers are ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Each technique provides complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation of the this compound isomers.

The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum are highly informative for distinguishing between the isomers. The chemical shifts are influenced by the degree of substitution and the steric environment of each carbon atom.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) of this compound Isomers

| Carbon Position | n-Butylcyclopentane | sec-Butylcyclopentane | isothis compound | tert-Butylcyclopentane |

| Cyclopentane Ring | ||||

| C1' | ~45.0 | ~52.0 | ~42.0 | ~55.0 |

| C2'/C5' | ~26.0 | ~26.5 | ~26.0 | ~27.0 |

| C3'/C4' | ~25.5 | ~26.0 | ~25.5 | ~26.5 |

| Butyl Chain | ||||

| C1 | ~35.0 | ~42.0 | ~45.0 | ~35.0 |

| C2 | ~29.0 | ~29.5 | ~28.0 | - |

| C3 | ~23.0 | ~12.0 | ~22.5 | - |

| C4 | ~14.0 | - | - | - |

| Methyl | - | ~21.0 (on C2) | ~22.5 (on C2) | ~29.0 |

Note: The chemical shifts are predicted values and may vary slightly depending on the solvent and experimental conditions.

The ¹H NMR spectra of the isomers differ in the multiplicity and chemical shifts of the protons, particularly those on the butyl group and the methine proton on the cyclopentane ring where the butyl group is attached. Protons on aliphatic groups typically appear in the shielded region of the spectrum, generally between 0.7 and 1.5 ppm.[1]

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) of this compound Isomers

| Proton Position | n-Butylcyclopentane | sec-Butylcyclopentane | isothis compound | tert-Butylcyclopentane |

| Cyclopentane Ring | ||||

| H1' | ~1.7 | ~1.6 | ~1.7 | ~1.5 |

| Ring CH₂ | ~1.1 - 1.6 | ~1.1 - 1.7 | ~1.1 - 1.6 | ~1.4 - 1.6 |

| Butyl Chain | ||||

| CH₂ (α to ring) | ~1.2 | - | ~1.1 | - |

| CH (α to ring) | - | ~1.4 | - | - |

| CH₂/CH (β to ring) | ~1.3 | ~1.2 | ~1.6 | - |

| CH₂ (γ to ring) | ~1.3 | - | - | - |

| CH₃ (terminal) | ~0.9 (t) | ~0.9 (d), ~0.8 (t) | ~0.9 (d) | ~0.9 (s) |

Note: The chemical shifts and multiplicities are predicted values. s=singlet, d=doublet, t=triplet, m=multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For alkanes and cycloalkanes, the most prominent absorptions are due to C-H stretching and bending vibrations.[2] While the IR spectra of the this compound isomers are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification when compared to a reference spectrum.[3]

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Isomers

| Vibrational Mode | n-Butylcyclopentane | sec-Butylcyclopentane | isothis compound | tert-Butylcyclopentane |

| C-H Stretch (sp³) | 2955-2850 (s) | 2960-2850 (s) | 2955-2850 (s) | 2950-2845 (s) |

| CH₂ Bend (Scissoring) | ~1465 (m) | ~1460 (m) | ~1465 (m) | ~1455 (m) |

| CH₃ Bend (Asymmetric) | ~1460 (m) | ~1460 (m) | ~1465 (m) | ~1470 (m) |

| CH₃ Bend (Symmetric) | ~1378 (w) | ~1380 (w) | ~1385 (w), ~1365 (w) | ~1390 (w), ~1365 (s) |

| Fingerprint Region | Unique Pattern | Unique Pattern | Unique Pattern | Unique Pattern |

Note: s=strong, m=medium, w=weak. The presence of a strong band around 1365 cm⁻¹ for tert-butylcyclopentane is a key distinguishing feature due to the symmetric bending of the gem-dimethyl groups.

Mass Spectrometry (MS)

Mass spectrometry bombards a molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a unique fragmentation pattern that can be used to determine the molecular weight and deduce the structure of the compound. The fragmentation of alkanes is influenced by the stability of the resulting carbocations, with more substituted carbocations being more stable and therefore more abundant.[4]

Table 4: Key Mass Spectral Fragments (m/z) and Their Relative Abundance for this compound Isomers

| m/z | Proposed Fragment | n-Butylcyclopentane | sec-Butylcyclopentane | isothis compound | tert-Butylcyclopentane |

| 126 | [M]⁺ | Present | Present | Present | Present, weak |

| 111 | [M - CH₃]⁺ | Low | Moderate | Moderate | High |

| 97 | [M - C₂H₅]⁺ | Moderate | High | Low | Low |

| 83 | [M - C₃H₇]⁺ | High | Moderate | Moderate | Low |

| 69 | [C₅H₉]⁺ (Cyclopentyl) | Moderate | Moderate | Moderate | Moderate |

| 57 | [C₄H₉]⁺ (Butyl) | Moderate | Moderate | High (isobutyl cation) | Very High (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (Propyl) | High | Moderate | Moderate | Low |

| 41 | [C₃H₅]⁺ (Allyl) | Moderate | Moderate | Moderate | Moderate |

Note: The relative abundances are qualitative (Low, Moderate, High, Very High) and represent the general expected pattern. The base peak is often the most stable carbocation that can be formed.

The fragmentation patterns are highly diagnostic:

-

n-Butylcyclopentane shows a significant peak at m/z 83, corresponding to the loss of a propyl radical, and a prominent peak at m/z 43 (propyl cation).[5]

-

sec-Butylcyclopentane is expected to readily lose an ethyl radical to form a stable secondary carbocation, resulting in a strong peak at m/z 97.

-

Isothis compound often shows a base peak at m/z 57, corresponding to the stable isobutyl cation.

-

tert-Butylcyclopentane characteristically shows a very strong peak at m/z 111 due to the loss of a methyl radical to form a stable tertiary carbocation, and a base peak at m/z 57, corresponding to the highly stable tert-butyl cation.[5]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon proper experimental procedures. The following sections outline generalized protocols for the analysis of liquid hydrocarbon samples like this compound and its isomers.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the liquid hydrocarbon sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]

-

The use of a deuterated solvent is crucial for the instrument's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 300 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a neat sample.

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 75 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

Alternatively, using Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a single drop of the liquid sample directly onto the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.[8]

Instrumental Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.[9]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be run and automatically subtracted from the sample spectrum.

FTIR Experimental Workflow

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

Instrumental Parameters (Gas Chromatography):

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable for separating these isomers.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C).

Instrumental Parameters (Mass Spectrometry):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Mass Range: Scan from m/z 35 to 300.

-

Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

GC-MS Logical Flow

Conclusion

The spectroscopic identification of this compound and its isomers is readily achievable through a combination of NMR, IR, and mass spectrometry. ¹³C and ¹H NMR provide detailed structural information on the carbon-hydrogen framework, allowing for unambiguous isomer assignment based on the number of signals, chemical shifts, and coupling patterns. IR spectroscopy offers confirmation of the alkane nature of the molecules and can provide distinguishing features in the fingerprint region, particularly for the tert-butyl isomer. Mass spectrometry is exceptionally powerful for differentiation based on the characteristic fragmentation patterns that arise from the relative stability of the carbocation intermediates. By employing the experimental protocols outlined in this guide and comparing the acquired data with the reference information provided, researchers, scientists, and drug development professionals can confidently identify and distinguish between these closely related isomers.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved 15.2 Mass spectra of this compound and | Chegg.com [chegg.com]

- 6. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 7. NMR Solvents [sigmaaldrich.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. tdi-bi.com [tdi-bi.com]

Butylcyclopentane CAS number and IUPAC nomenclature

An In-depth Technical Guide to Butylcyclopentane

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on presenting data in a clear and accessible format.

Chemical Identity and Nomenclature

This compound is a cycloalkane hydrocarbon consisting of a five-membered cyclopentane (B165970) ring substituted with a butyl group. Its chemical identity is well-established through various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 2040-95-1[2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₉H₁₈[1][2][3][5][6][8][9][10][11] |

| Molecular Weight | 126.24 g/mol [1][2][3] |

| Synonyms | n-Butylcyclopentane[2][3][5][6][8][9][10][11] |

| InChI Key | ZAGHKONXGGSVDV-UHFFFAOYSA-N[2][3][5][8][9][10][11] |

| SMILES | CCCCC1CCCC1[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties underscore its utility as a non-polar solvent and organic synthesis intermediate.[12]

| Property | Value | Unit |

| Appearance | Colorless liquid[1] | - |

| Melting Point | -80.3 | °C[1] |

| Boiling Point | 161.0 | °C[1] |

| Density | 0.8164 | g/cm³[1] |

| Solubility in Water | Insoluble (2.3E-3 g/L at 25 °C)[6] | g/L |

| Solubility in Organic Solvents | Highly soluble in hexane, diethyl ether, toluene[1] | - |

| Vapor Pressure | kPa |

Synthesis of this compound

This compound can be synthesized through several established organic chemistry routes. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis Pathways

Caption: Key synthetic routes to this compound.

Experimental Protocols

1. Friedel-Crafts Alkylation of Cyclopentane

This method involves the reaction of cyclopentane with a butyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[12]

-

Materials: Cyclopentane, butyl chloride, anhydrous aluminum chloride.

-

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, add cyclopentane and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath.

-

Slowly add butyl chloride to the reaction mixture while maintaining the temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Quench the reaction by slowly adding it to ice water.

-

Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the product by fractional distillation.

-

2. Catalytic Hydrogenation of Butylcyclopentene

This process involves the reduction of butylcyclopentene to this compound using hydrogen gas and a metal catalyst.[12]

-

Materials: Butylcyclopentene, palladium on carbon (Pd/C) catalyst, ethanol (B145695) (solvent), hydrogen gas.

-

Procedure:

-

Dissolve butylcyclopentene in ethanol in a hydrogenation vessel.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting liquid is this compound, which can be further purified by distillation if necessary.

-

Chemical Reactivity

As a saturated hydrocarbon, this compound exhibits reactivity typical of alkanes and cycloalkanes.[1] Key reactions include combustion, halogenation, oxidation, and reduction.

Experimental Workflow: Oxidation to Butylcyclopentanone

Caption: Workflow for the oxidation of this compound.

Applications in Research and Industry

This compound's specific physicochemical properties make it a valuable compound in several fields:

-

Solvent and Reaction Medium: Its non-polar and aprotic nature makes it an excellent solvent for organic reactions, especially those involving organometallic catalysts.[12]

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules and ligands.[12]

-

Fuel Science: It is studied as a model compound in fuel research.[12]

-

Analytical Chemistry: this compound is used as a standard in gas chromatography (GC) and mass spectrometry for the identification and quantification of hydrocarbons in complex mixtures like petroleum products.[12]

-

Materials Science: It is investigated as a component in the development of novel polymers and advanced materials.[12]

-

Specialty Chemicals: It is a precursor in the production of specialty chemicals, including lubricants.[12]

Analytical Characterization

The characterization of this compound is typically performed using a combination of standard analytical techniques:

-

Gas Chromatography (GC): Used to determine purity and for separation from other hydrocarbons. Kovats retention indices are available for this compound.[2][8]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the structure.[5]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic C-H and C-C bonds of the alkane structure.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.[13]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C9H18 | CID 16269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentane, butyl- (CAS 2040-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Cyclopentane, butyl- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound | CAS#:2040-95-1 | Chemsrc [chemsrc.com]

- 8. Cyclopentane, butyl- [webbook.nist.gov]

- 9. Cyclopentane, butyl- [webbook.nist.gov]

- 10. Cyclopentane, butyl- [webbook.nist.gov]

- 11. Cyclopentane, butyl- [webbook.nist.gov]

- 12. This compound | High Purity Reagent | For Research [benchchem.com]

- 13. tert-Butylcyclopentane | C9H18 | CID 520923 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of the Butylcyclopentane Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane (B165970) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Its non-planar nature and conformational flexibility, characterized by the dynamic process of pseudorotation, play a crucial role in determining molecular shape, and consequently, biological activity. The introduction of substituents, such as a butyl group, introduces additional steric and torsional interactions that influence the conformational preferences and energetic landscape of the cyclopentane ring. A thorough understanding of the ring strain and conformational isomerism of substituted cyclopentanes like butylcyclopentane is therefore paramount for rational drug design and the prediction of molecular properties.

This technical guide provides a comprehensive overview of the ring strain and conformational analysis of the this compound ring. It synthesizes theoretical principles with experimental and computational data, offering a detailed exploration of the conformational space of this molecule. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry.

Ring Strain in Cyclopentane and its Derivatives

Ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (non-bonded interactions)[1][2]. While a planar cyclopentane would have minimal angle strain with internal angles of 108°, it would suffer from significant torsional strain due to ten pairs of eclipsed C-H bonds[3][4]. To alleviate this torsional strain, the cyclopentane ring puckers out of planarity[3][5].

The total ring strain of cyclopentane is approximately 6.5 kcal/mol, which is considerably less than that of cyclopropane (B1198618) (~27.5 kcal/mol) and cyclobutane (B1203170) (~26.3 kcal/mol) but greater than the strain-free cyclohexane. This strain is a delicate balance between the increase in angle strain upon puckering and the decrease in torsional strain[6].

Conformational Landscape of this compound

The puckered nature of the cyclopentane ring gives rise to two primary low-energy conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) . These conformers are in rapid equilibrium through a low-energy process called pseudorotation .

Envelope and Twist Conformations

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a partially opened envelope[5]. The substituent can occupy either an axial-like position on the "flap" carbon or one of the four equatorial-like positions on the planar carbons.

The twist (or half-chair) conformation has three adjacent carbon atoms in a plane, with the other two carbons displaced on opposite sides of this plane[7]. This conformation generally has slightly higher energy than the envelope form in unsubstituted cyclopentane, with a calculated energy difference of less than 0.5 kcal/mol[7].

The introduction of a butyl substituent breaks the symmetry of the cyclopentane ring and influences the relative energies of the possible conformers. The bulky butyl group will preferentially occupy positions that minimize steric interactions.

Pseudorotation

Pseudorotation is a continuous, wave-like motion of the cyclopentane ring where the puckering travels around the ring, causing the axial and equatorial-like positions to interconvert. In unsubstituted cyclopentane, the barrier to pseudorotation is very low, close to 0 kcal/mol, making it a highly flexible system at room temperature.

For monosubstituted cyclopentanes like this compound, the substituent creates a potential energy barrier to free pseudorotation. The molecule will preferentially reside in conformations where the bulky butyl group occupies a sterically less hindered position, which is generally an equatorial-like position.

Quantitative Conformational Analysis Data

| Parameter | Value (kcal/mol) | Method | Reference |

| Ring Strain (Cyclopentane) | ~6.5 | Experimental (Heat of Combustion) | [6] |

| Envelope vs. Twist (Cyclopentane) | < 0.5 | Computational | [7] |

| Pseudorotation Barrier (Cyclopentane) | ~0 | Experimental & Computational | |

| Axial vs. Equatorial (Methylcyclopentane) | ~0.4 - 0.7 | Computational | |

| Axial vs. Equatorial (tert-Butylcyclopentane) | > 2.0 | Computational |

Note: The values for substituted cyclopentanes are estimates based on computational studies and trends observed for other alkyl substituents. The preference for the equatorial position increases with the steric bulk of the substituent.